5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Scientific Research Applications
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide is Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
It is known to interact with its target, coagulation factor x . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Pharmacokinetics
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Action Environment
The polymorphous form and the amorphous form of a similar compound have been studied, suggesting that different forms of the compound could have different properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 2-methoxy-2-phenylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a solvent like toluene or methyltetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 5-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
- (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide .
Uniqueness
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of a methoxy group and a phenylbutyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-16(20-2,12-7-5-4-6-8-12)11-18-15(19)13-9-10-14(17)21-13/h4-10H,3,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCNZXBNFMRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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